4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, an imidazole moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Sulfonylation: The imidazole ring is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Thiophene Group Introduction: The thiophene group is introduced via a coupling reaction with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with various biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
Uniqueness
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to the combination of its structural features, including the imidazole, sulfonyl, piperidine, and thiophene groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-18-9-6-16-15(18)24(21,22)13-4-7-19(8-5-13)14(20)17-11-12-3-2-10-23-12/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDTXVWEHAOVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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